2-(4-Pyridinyl)oxazolo[4,5-b]pyridine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
52333-72-9 |
|---|---|
Molecular Formula |
C11H7N3O |
Molecular Weight |
197.19 g/mol |
IUPAC Name |
2-pyridin-4-yl-[1,3]oxazolo[4,5-b]pyridine |
InChI |
InChI=1S/C11H7N3O/c1-2-9-10(13-5-1)14-11(15-9)8-3-6-12-7-4-8/h1-7H |
InChI Key |
JIZWSKGUJOYVOK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(O2)C3=CC=NC=C3 |
Origin of Product |
United States |
Advanced Spectroscopic and Photophysical Characterization of 2 4 Pyridinyl Oxazolo 4,5 B Pyridine Systems
Electronic Absorption Spectroscopy of Oxazolo[4,5-b]pyridine (B1248351) Derivatives
The electronic absorption spectra of oxazolo[4,5-b]pyridine derivatives are characterized by intense bands in the ultraviolet (UV) region, typically arising from π → π* electronic transitions within the conjugated aromatic system. The position and intensity of these absorption bands are highly dependent on the nature of the substituent at the 2-position of the oxazolo[4,5-b]pyridine core and the solvent environment. researchgate.netmdpi.com
For instance, studies on 2-(4'-N,N-dimethylaminophenyl)oxazolo[4,5-b]pyridine (DMAPOP), a close analog, reveal significant solvent effects on its absorption spectrum. researchgate.netnih.gov The absorption maxima exhibit a bathochromic (red) shift as the solvent polarity increases, which is indicative of a more polar excited state compared to the ground state. This behavior is typical for molecules exhibiting intramolecular charge transfer (ICT) characteristics. nih.gov The introduction of electron-donating or electron-withdrawing groups into the molecular structure can significantly alter the electronic distribution, thereby modulating the energy of the π → π* transitions and shifting the absorption maxima. researchgate.netresearchgate.net
The table below summarizes the absorption maxima for a representative oxazolo[4,5-b]pyridine derivative in various solvents, illustrating the influence of the solvent environment.
| Solvent | Absorption Maximum (λ_abs, nm) |
| Hexane | 341 |
| Cyclohexane | 342 |
| Diethyl Ether | 346 |
| Dioxane | 348 |
| Acetonitrile | 350 |
| Methanol | 352 |
| Water | 350 |
Data compiled for 2-(4'-N,N-dimethylaminophenyl)oxazolo[4,5-b]pyridine from available research. researchgate.net
Fluorescence Emission Spectroscopy and Quantum Yield Analysis
Oxazolo[4,5-b]pyridine derivatives are known for their fluorescent properties. researchgate.net Upon excitation into their absorption bands, these molecules exhibit fluorescence emission, the characteristics of which are highly sensitive to the molecular structure and the medium. The fluorescence spectrum of these compounds generally shows a single emission band, which can be attributed to the de-excitation from the first singlet excited state (S₁) to the ground state (S₀). researchgate.netnih.gov
The fluorescence quantum yield (Φ_F), a measure of the efficiency of the fluorescence process, is a critical parameter in characterizing these systems. For DMAPOP, the quantum yield is observed to decrease significantly with an increase in the protic nature of the solvent medium. researchgate.net This quenching of fluorescence in protic solvents suggests the activation of non-radiative decay pathways, potentially involving hydrogen bonding interactions. researchgate.net However, unlike some analogous imidazole (B134444) derivatives, DMAPOP does not exhibit dual emission in protic solvents, indicating that a hydrogen-bond-induced twisted intramolecular charge transfer (TICT) state is not formed. researchgate.netnih.gov
The following table presents photophysical data for a representative oxazolo[4,5-b]pyridine derivative in a selection of solvents.
| Solvent | Emission Maximum (λ_em, nm) | Fluorescence Quantum Yield (Φ_F) |
| Cyclohexane | 400 | 0.86 |
| Dioxane | 416 | 0.80 |
| Acetonitrile | 448 | 0.61 |
| 2-Propanol | 468 | 0.18 |
| Methanol | 472 | 0.05 |
| Water | 506 | 0.002 |
Data compiled for 2-(4'-N,N-dimethylaminophenyl)oxazolo[4,5-b]pyridine from available research. researchgate.net
Influence of Solvent Polarity and Hydrogen Bonding on Photophysical Properties
The photophysical properties of 2-(4-pyridinyl)oxazolo[4,5-b]pyridine and its derivatives are profoundly influenced by the polarity and hydrogen-bonding capacity of the solvent. researchgate.netnih.gov This sensitivity, known as solvatochromism, is a hallmark of molecules where the dipole moment changes upon electronic excitation. nih.gov A positive solvatochromism, where the emission peak shifts to longer wavelengths (red-shift) with increasing solvent polarity, is commonly observed for these compounds. nih.gov This indicates that the excited state has a larger dipole moment than the ground state, a characteristic feature of an intramolecular charge transfer (ICT) state. nih.gov
The effect of solvent polarity on the Stokes shift (the difference in wavenumber between the absorption and emission maxima) can be analyzed using models like the Lippert-Mataga plot. researchgate.net A linear correlation in such a plot confirms that the solvatochromic shift is primarily due to dipole-dipole interactions between the fluorophore and the solvent molecules. researchgate.net
Hydrogen bonding plays an additional, crucial role. In protic solvents like alcohols and water, specific hydrogen-bonding interactions can occur with the nitrogen atoms of the pyridine (B92270) and oxazole (B20620) rings. researchgate.netnih.gov These interactions can stabilize the charge-separated excited state, further contributing to the red-shift in emission. However, they can also promote non-radiative decay channels, leading to a significant decrease in the fluorescence quantum yield, as observed for DMAPOP in protic media. researchgate.net
Prototropic Equilibria and pH Effects on Spectral Characteristics of this compound
The presence of multiple basic nitrogen atoms (in the pyridine and oxazole moieties) makes the spectral properties of this compound highly dependent on pH. researchgate.net Changes in pH lead to protonation or deprotonation of these sites, resulting in different chemical species with distinct absorption and fluorescence characteristics. This behavior is a manifestation of prototropic equilibria. encyclopedia.pub
Studies on the analog DMAPOP have shown that in acidic conditions, a complex series of protonation events occurs. researchgate.netnih.gov Two distinct monocations can be formed: one by protonation of the pyridine nitrogen (MC1) and another by protonation of the substituent's dimethylamino nitrogen (MC3). researchgate.net These monocations exist in both the ground and excited states. At very low pH, dicationic species can also be formed through further protonation. For instance, three different dications have been identified for DMAPOP, involving protonation at the pyridine and oxazole nitrogens (DC1), the pyridine and dimethylamino nitrogens (DC2), or the dimethylamino and oxazole nitrogens (DC3). researchgate.net
Each of these protonated species exhibits unique absorption and emission spectra. The formation of these cations can be monitored by titrating the compound with acid and observing the changes in the UV-visible and fluorescence spectra. researchgate.net This property makes these compounds potential candidates for use as fluorescent pH sensors.
Excited State Dynamics and Charge Transfer Phenomena
The photophysics of this compound systems is governed by the dynamics of their excited states, which often possess a significant intramolecular charge transfer (ICT) character. researchgate.netnih.gov Upon photoexcitation, an electron is redistributed from an electron-donating part of the molecule to an electron-accepting part. In this molecular framework, the oxazolo[4,5-b]pyridine unit can act in conjunction with the 2-(4-pyridinyl) substituent to facilitate this charge transfer. researchgate.net
The nature of the excited state can be probed by examining the solvent-dependent Stokes shift and through quantum chemical calculations. researchgate.netnih.gov The large Stokes shifts observed in polar solvents are strong evidence for a highly polar ICT excited state. researchgate.net The dynamics of this excited state, including its lifetime and decay pathways, can be investigated using time-resolved fluorescence spectroscopy. researchgate.net
The excited state deactivates through two primary pathways: radiative decay (fluorescence, with a rate constant k_r) and non-radiative decay (e.g., internal conversion, intersystem crossing, with a rate constant k_nr). The fluorescence quantum yield is directly related to the relative rates of these processes (Φ_F = k_r / (k_r + k_nr)). The significant quenching of fluorescence in protic solvents indicates an increase in the non-radiative decay rate (k_nr), likely facilitated by hydrogen-bonding interactions that provide an efficient channel for the dissipation of the excitation energy. researchgate.net
Computational Chemistry and Theoretical Investigations of 2 4 Pyridinyl Oxazolo 4,5 B Pyridine
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand the interactions between a ligand and its protein target at the atomic level.
Predictive Binding Modes with Enzyme Active Sites
Molecular docking simulations have been instrumental in predicting the binding modes of oxazolo[4,5-b]pyridine (B1248351) derivatives with various enzyme active sites, offering insights into the structural basis of their inhibitory activity.
Glycogen Synthase Kinase-3β (GSK-3β): Studies on oxazolo[4,5-b]pyridine-based piperazinamides have revealed their potential as GSK-3β inhibitors. Docking studies have shown that these compounds can form multiple hydrogen bonds and π-cation interactions with key amino acid residues within the GSK-3β active site, which is crucial for their inhibitory effect. researchgate.net For a related series of 2-(4-pyridyl)thienopyridinones, X-ray crystallography confirmed the binding mode, providing a basis for rationalizing the structure-activity relationship (SAR). nih.govresearchgate.net
PIM-1 Kinase: The PIM-1 kinase, a serine/threonine kinase, is a target in cancer therapy. While direct docking studies for 2-(4-Pyridinyl)oxazolo[4,5-b]pyridine are not extensively reported, research on analogous structures like 1,2,3-triazolo[4,5-b]pyridines has identified them as PIM kinase inhibitors. nih.gov Docking studies of similar pyridyl-containing heterocyclic systems have highlighted the importance of hydrogen bonding with the hinge region of the kinase and hydrophobic interactions within the ATP-binding pocket. nih.govplos.orgresearchgate.net
Human Dihydroorotate Dehydrogenase (hDHODH): A series of substituted aryl-incorporated oxazolo[4,5-b]pyridine-triazole derivatives have been investigated as potential anticancer agents by targeting hDHODH. Molecular docking studies indicated that these compounds could efficiently inhibit hDHODH, suggesting their potential as leads for anticancer drug development. tandfonline.com
Methionyl-tRNA Synthetase: Although not the exact oxazolo[4,5-b]pyridine scaffold, the closely related imidazo[4,5-b]pyridine derivatives have been designed as potential inhibitors of tyrosyl-tRNA synthetase in Staphylococcus aureus. Docking studies of these compounds revealed high docking scores, indicating a strong potential for binding to the target enzyme. nih.gov
DNA Gyrase: Molecular docking and molecular dynamics simulations of 2-(substituted)oxazolo[4,5-b]pyridine derivatives with the DNA gyrase enzyme have been performed. These studies showed that the compounds overlap at the DNA gyrase ATP binding site, engaging in similar protein-ligand interactions as known inhibitors. nih.gov The binding of inhibitors to the GyrA subunit can be stabilized by interactions such as halogen bonds with backbone carbonyl oxygens. nih.gov
Aurora Kinase A (AURKA): The imidazo[4,5-b]pyridine scaffold, an isostere of oxazolo[4,5-b]pyridine, has been explored for the development of Aurora kinase inhibitors. A potent inhibitor from this class, with IC50 values in the nanomolar range, was identified. nih.gov Subsequent optimization led to orally bioavailable candidates that showed inhibition of tumor growth in vivo. nih.gov
Analysis of Ligand-Protein Binding Affinities
The binding affinity of a ligand to its target protein is a critical determinant of its biological activity. Computational methods can estimate these affinities, which are often correlated with experimentally determined values such as the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd). For oxazolo[4,5-b]pyridine analogs, binding affinity data has been reported for several targets.
| Target Enzyme | Compound Class | Binding Affinity (IC50/Kd) |
|---|---|---|
| GSK-3β | Oxazolo[4,5-b]pyridine-based piperazinamides | IC50: 0.34 µM - 0.53 µM nih.gov |
| GSK-3β | Oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles | IC50: 0.19 µM mdpi.com |
| Aurora Kinase A | Imidazo[4,5-b]pyridine derivative | IC50: 0.042 µM nih.gov |
| Aurora Kinase B | Imidazo[4,5-b]pyridine derivative | IC50: 0.198 µM nih.gov |
| Aurora Kinase C | Imidazo[4,5-b]pyridine derivative | IC50: 0.227 µM nih.gov |
| Aurora Kinase A | Imidazo[4,5-b]pyridine derivative (CCT137690) | IC50: 0.015 µM nih.gov |
| PIM-1 Kinase | Pyrido[4,3-d]pyrimidine-derivative | IC50: 123 nM nih.govresearchgate.net |
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a framework for understanding the electronic properties of molecules. These calculations can predict molecular geometries, orbital energies, and spectroscopic properties, offering a deeper understanding of the chemical reactivity and behavior of compounds like this compound.
Electronic Structure Analysis and Molecular Orbitals
DFT calculations have been employed to analyze the electronic structure of 2-(substituted)oxazolo[4,5-b]pyridine derivatives. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial parameters that relate to the electron-donating and electron-accepting abilities of a molecule, respectively. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical reactivity and kinetic stability. For a series of antimicrobial 2-(substituted)oxazolo[4,5-b]pyridine derivatives, the HOMO-LUMO energy gaps were calculated to be in the range of 4.3508 to 4.4852 eV. nih.gov Such calculations, often performed using the B3LYP functional with a 6-311G(d,p) basis set, also provide insights into other electronic parameters through Natural Bond Orbital (NBO) analysis. nih.gov
Prediction of Spectroscopic Transitions
Time-dependent DFT (TD-DFT) is a powerful method for predicting the electronic absorption spectra of molecules. Studies on related triazolopyridine derivatives have shown that TD-DFT calculations can locate the lowest singlet states, which are often assigned to π → π* intramolecular charge transfer (ICT) transitions, sometimes with contributions from n → π* transitions. nih.gov For a family of fluorescent dyes based on the oxazolo[4,5-b]pyridine ring, it was found that the introduction of electron-donating and electron-withdrawing groups influences the ground and excited state dipole moments. The observed fluorescence exhibits a strong charge transfer character. researchgate.net These theoretical predictions of spectroscopic transitions are valuable for interpreting experimental UV-Vis and fluorescence spectra.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Oxazolo[4,5-b]pyridine Analogs
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. These models can then be used to predict the activity of new, unsynthesized analogs.
QSAR studies have been applied to heterocyclic systems containing the pyridine (B92270) ring to guide the design of more potent molecules. For instance, a detailed QSAR study on a series of oxadiazolo pyridine derivatives as ghrelin O-acyltransferase inhibitors led to a robust model with good statistical parameters (R² = 0.8433, Q²LOO = 0.8303). nih.gov The descriptors used in such models, like MLFER_E and XlogP, provide insights into the physicochemical properties that are important for biological activity. nih.gov Similarly, QSAR models have been developed for 3H-thiazolo[4,5-b]pyridin-2-one derivatives, a related scaffold, to predict their antioxidant activity. dmed.org.ua These studies demonstrate the utility of QSAR in understanding the structure-activity landscape of pyridine-fused heterocyclic compounds and in the virtual screening of new potential drug candidates. While a specific QSAR model for this compound was not found, the principles from related scaffolds are applicable and highlight the importance of descriptors related to hydrophilicity, molecular shape, and electronic properties in determining the biological activity of these compounds. dmed.org.ua
Descriptor Generation and Selection in Relation to Biological Activity
Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in elucidating the correlation between the structural features of a molecule and its biological activity. In the context of this compound and its derivatives, descriptor generation and selection are pivotal for building predictive QSAR models. These descriptors, which are numerical representations of molecular properties, can be broadly categorized into electronic, steric, hydrophobic, and topological parameters.
Research on a series of 2-(substituted)oxazolo[4,5-b]pyridine derivatives has highlighted the importance of quantum chemical descriptors in predicting their antimicrobial activity. One of the key electronic descriptors investigated is the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A smaller HOMO-LUMO gap generally implies higher reactivity of the molecule, which can be correlated with enhanced biological activity. For instance, studies have shown that derivatives with lower energy gaps exhibit potent antimicrobial properties.
The following table summarizes key molecular descriptors and their correlation with the biological activity of 2-substituted oxazolo[4,5-b]pyridine derivatives.
| Descriptor | Type | Correlation with Biological Activity | Rationale |
| HOMO-LUMO Energy Gap (ΔE) | Electronic | A smaller gap is associated with higher antimicrobial activity. | Indicates higher chemical reactivity and ease of electron transfer, facilitating interaction with biological targets. |
| Dipole Moment (µ) | Electronic | Can influence solubility and binding orientation within a biological target. | Affects the molecule's interaction with polar environments and its ability to penetrate cell membranes. |
| Topological Polar Surface Area (TPSA) | Topological | Influences cell permeability and oral bioavailability. | A measure of the polar surface area of a molecule, which is a good predictor of drug transport properties. |
| LogP (Octanol-Water Partition Coefficient) | Hydrophobic | An optimal range is crucial for balancing solubility and membrane permeability. | Describes the lipophilicity of the molecule, which affects its absorption, distribution, metabolism, and excretion (ADME) profile. |
These descriptors, once generated, are carefully selected through statistical methods to build robust QSAR models that can predict the biological activity of novel, unsynthesized derivatives of this compound, thereby accelerating the drug discovery process.
Pharmacophore Modeling and Lead Optimization
Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This model serves as a template for the design and discovery of new lead compounds with improved potency and selectivity. For this compound, a hypothetical pharmacophore model can be constructed based on its structural features and known biological activities of related compounds.
A typical pharmacophore model for a kinase inhibitor, a common target for pyridine-containing heterocycles, might include features such as:
Hydrogen Bond Acceptors: The nitrogen atoms in the pyridine and oxazole (B20620) rings are potential hydrogen bond acceptors, crucial for anchoring the molecule in the active site of a target protein.
Aromatic Rings: The pyridine and the fused oxazolo[4,5-b]pyridine system can engage in π-π stacking or hydrophobic interactions with aromatic amino acid residues in the target's binding pocket.
Hydrogen Bond Donors: Depending on the substituents, hydrogen bond donor features can be introduced to further enhance binding affinity.
The process of lead optimization involves systematically modifying the structure of a lead compound, such as this compound, to improve its pharmacological properties. Pharmacophore modeling plays a key role in this process by guiding the synthetic efforts towards modifications that are most likely to enhance the desired biological activity. For example, if a pharmacophore model indicates an unoccupied hydrophobic pocket in the target's active site, a lipophilic group can be strategically added to the lead structure to exploit this interaction.
The table below illustrates a conceptual approach to the lead optimization of this compound guided by a hypothetical pharmacophore model.
| Pharmacophoric Feature | Proposed Modification on this compound | Rationale for Optimization |
| Unoccupied Hydrophobic Pocket | Addition of a small alkyl or halogen substituent on the pyridine ring. | To enhance hydrophobic interactions and increase binding affinity. |
| Potential for Additional Hydrogen Bonding | Introduction of a hydroxyl or amino group at a suitable position. | To form new hydrogen bonds with the target protein, thereby improving potency. |
| Steric Hindrance | Replacement of a bulky substituent with a smaller one. | To improve the fit of the molecule within the binding pocket and reduce steric clashes. |
| Improving Physicochemical Properties | Modification of functional groups to optimize solubility and permeability. | To enhance the drug-like properties of the compound for better in vivo performance. |
Through iterative cycles of design, synthesis, and biological evaluation, guided by pharmacophore models, novel analogs of this compound with superior therapeutic potential can be developed.
Theoretical Predictions of Molecular Properties Relevant to Biological Interaction
Theoretical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting a wide range of molecular properties that are crucial for understanding the biological interactions of this compound. These properties provide insights into the molecule's reactivity, stability, and pharmacokinetic profile.
Key molecular properties that can be theoretically predicted include:
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around a molecule, highlighting the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting how the molecule will interact with biological macromolecules, such as enzymes and receptors.
Frontier Molecular Orbitals (HOMO and LUMO): The energies and spatial distributions of the HOMO and LUMO are critical for understanding a molecule's chemical reactivity and its ability to participate in charge-transfer interactions, which are often central to biological processes.
Absorption, Distribution, Metabolism, and Excretion (ADME) Properties: Computational models can predict various ADME parameters, such as oral bioavailability, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes. These predictions are vital for assessing the drug-likeness of a compound in the early stages of development.
A study on 2-(substituted)oxazolo[4,5-b]pyridine derivatives predicted their ADME profiles, showing compliance with Lipinski's rule of five and other restrictive rules for drug-likeness. researchgate.net The following table presents a selection of theoretically predicted molecular properties for representative 2-(substituted)oxazolo[4,5-b]pyridine derivatives. researchgate.net
| Compound (Substituent at position 2) | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE in eV) | Predicted Oral Bioavailability (%) |
| 4-methoxyphenyl | -6.014 | -1.663 | 4.351 | High |
| 4-trifluoromethylphenyl | -6.612 | -2.165 | 4.447 | High |
| 4-trifluoromethoxyphenyl | -6.586 | -2.101 | 4.485 | High |
These theoretical predictions, when integrated with experimental data, provide a comprehensive understanding of the structure-property-activity relationships of this compound and its derivatives, thereby facilitating the design of new molecules with tailored biological functions.
Mechanistic Insights into Biological Interactions of 2 4 Pyridinyl Oxazolo 4,5 B Pyridine Derivatives
Enzyme Inhibition Mechanisms and Target Identification
Derivatives of the oxazolo[4,5-b]pyridine (B1248351) scaffold have been identified as inhibitors of several key enzymes, demonstrating a range of biological activities. The following sections detail the mechanisms of action against specific kinase and dehydrogenase enzymes.
Glycogen Synthase Kinase-3β (GSK-3β) Inhibition
Glycogen Synthase Kinase-3β (GSK-3β) is a serine/threonine kinase that functions as a critical regulator in numerous cellular processes. Its role as a pro-inflammatory enzyme has led to the exploration of GSK-3β inhibitors as potential anti-inflammatory agents nih.gov. A series of piperazine-linked oxazolo[4,5-b]pyridine derivatives have been synthesized and evaluated for their GSK-3β inhibitory activity nih.gov.
Research has shown that specific derivatives exhibit potent inhibition of GSK-3β. Among seventeen synthesized compounds, four derivatives in particular—7d, 7e, 7g, and 7c—demonstrated the most significant inhibitory activity, with IC50 values in the sub-micromolar range nih.gov. The in vitro inhibitory concentrations highlight the potential of the oxazolopyridine scaffold for developing effective GSK-3β inhibitors nih.gov. This inhibition is believed to be the mechanism behind the observed anti-inflammatory effects, as these compounds were also found to substantially reduce the levels of pro-inflammatory mediators such as TNF-α, IL-1β, and IL-6 nih.gov.
| Compound | GSK-3β IC50 (µM) |
|---|---|
| Derivative 7d | 0.34 |
| Derivative 7e | 0.39 |
| Derivative 7g | 0.47 |
| Derivative 7c | 0.53 |
Table 1. In vitro GSK-3β inhibitory activity of select oxazolo[4,5-b]pyridine derivatives. Data sourced from nih.gov.
PIM-1 Kinase Modulation
PIM-1 is a serine/threonine kinase implicated in the regulation of cell proliferation and apoptosis, making it a target for cancer therapy juniperpublishers.comekb.eg. Despite the investigation of various heterocyclic scaffolds as PIM-1 inhibitors, a review of the scientific literature did not yield specific data on the interaction between 2-(4-Pyridinyl)oxazolo[4,5-b]pyridine derivatives and the PIM-1 kinase.
Human Dihydroorotate Dehydrogenase (hDHODH) Interaction
Human Dihydroorotate Dehydrogenase (hDHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of rapidly dividing cells unipi.it. Consequently, hDHODH is a validated target for anticancer drugs researchgate.net. Molecular docking studies have been performed to investigate the potential of oxazolo[4,5-b]pyridine derivatives to inhibit this enzyme. Computational analyses of a series of oxazolo[4,5-b]pyridine-based triazoles showed that these compounds could efficiently inhibit hDHODH, indicating a potential mechanism for anticancer activity researchgate.net. These in silico findings suggest that the oxazolo[4,5-b]pyridine scaffold can serve as a foundation for designing inhibitors that target the active site of hDHODH researchgate.net.
Methionyl-tRNA Synthetase Inhibition
Methionyl-tRNA synthetase is a critical enzyme in protein synthesis, responsible for charging tRNA with methionine. While inhibitors of this enzyme are being explored as antibacterial agents, there is currently no available research data detailing the specific interaction or inhibitory activity of this compound derivatives against this enzyme.
AURKA Inhibition
Aurora Kinase A (AURKA) is a key regulator of mitosis, and its overexpression is common in many human cancers mdpi.com. Although related heterocyclic systems like imidazo[4,5-b]pyridines have been developed as potent Aurora kinase inhibitors, there is no specific information in the current scientific literature describing the inhibition of AURKA by this compound derivatives nih.govnih.gov.
Interaction with Bacterial Proteins
In the context of rising antibiotic resistance, new bacterial inhibitors are urgently needed researchgate.net. The oxazolo[4,5-b]pyridine scaffold has been investigated for its potential as an antibacterial agent, particularly against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) researchgate.net.
Research into a series of 2-(substituted phenyl)oxazolo[4,5-b]pyridine derivatives revealed a significant antibacterial activity profile against MRSA, a bacterium frequently responsible for hospital-acquired infections researchgate.net. To elucidate the mechanism of action, in silico studies were conducted. These studies suggest two potential bacterial protein targets for this class of compounds.
One proposed mechanism is the inhibition of DNA gyrase. It is hypothesized that the oxazolo[4,5-b]pyridine ring system may function as an analogue of adenine and guanine bases, thereby interfering with nucleic acid synthesis through the inhibition of the DNA gyrase enzyme, similar to the mechanism of fluoroquinolone antibiotics researchgate.net.
Furthermore, molecular docking studies have specifically implicated the S. aureus enterotoxin protein, type A (SEA), as a direct target. The synthesized oxazolo[4,5-b]pyridine compounds were docked against this protein, with derivatives 3d, 3g, and 3h showing significant binding interactions within the active site cavity researchgate.net. These computational results, combined with in vitro activity, suggest that the antibacterial effect of these compounds may be mediated through the inhibition of critical S. aureus proteins like enterotoxins researchgate.net.
Cellular Pathway Modulation by Oxazolo[4,5-b]pyridine Scaffolds
Derivatives of the oxazolo[4,5-b]pyridine scaffold have demonstrated the ability to interfere with fundamental cellular processes, particularly those involved in cell growth, survival, and inflammation. The fusion of the oxazole (B20620) and pyridine (B92270) rings creates a unique chemical structure that can interact with various biological targets, leading to the modulation of critical signaling pathways.
Inhibition of Cell Proliferation Pathways
Although specific studies on the anti-proliferative effects of this compound are not extensively documented, research on analogous structures, such as 2-oxo-pyridine and oxazolo[5,4-d]pyrimidine (B1261902) derivatives, indicates that this class of compounds may possess the ability to inhibit cancer cell growth through various mechanisms. These mechanisms include the induction of apoptosis and the arrest of the cell cycle.
One study on 2-oxo-pyridine derivatives demonstrated their potential as anti-proliferative agents against colon cancer cell lines. nih.gov The lead compound in this study induced apoptosis, a form of programmed cell death, by increasing the expression of the pro-apoptotic protein Bax while suppressing the anti-apoptotic protein Bcl-2. nih.gov Furthermore, it caused an accumulation of cells in the S phase of the cell cycle, effectively halting cell division. nih.gov The compound also showed inhibitory activity against key signaling proteins, Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are crucial for cancer cell proliferation and angiogenesis. nih.govmdpi.com
Similarly, research on oxazolo[5,4-d]pyrimidine derivatives has identified their potential as anticancer agents through the inhibition of VEGFR-2 and the activation of the caspase cascade, another key component of the apoptotic pathway. mdpi.com
Table 1: Anti-proliferative Activity of a 2-oxo-pyridine Derivative (Compound 7) against Caco-2 Colon Cancer Cells
| Parameter | Observation | Source |
|---|---|---|
| Apoptosis Rate | Increased from 1.92% (untreated) to 42.35% | nih.gov |
| Cell Cycle | S phase accumulation increased from 31.18% to 42.07% | nih.gov |
| Bax Expression | 7.508-fold increase compared to untreated cells | nih.gov |
| Bcl-2 Expression | 0.194-fold decrease compared to untreated cells | nih.gov |
| VEGFR-2 Inhibition (IC50) | 0.221 µM | nih.gov |
| EGFR Inhibition (IC50) | 0.124 µM | nih.gov |
Interactions with Immune System Components
The oxazolo[4,5-b]pyridine scaffold has been identified as a promising framework for the development of agents that can modulate the immune system, particularly in the context of inflammation. Studies on piperazine-linked oxazolo[4,5-b]pyridine derivatives have shown their potential as inhibitors of glycogen synthase kinase-3β (GSK-3β), an enzyme that plays a pro-inflammatory role. nih.gov By inhibiting GSK-3β, these compounds can significantly reduce the production of key pro-inflammatory mediators. nih.gov
In one study, several piperazine-linked oxazolo[4,5-b]pyridine derivatives were synthesized and evaluated for their anti-inflammatory activity. The most potent compounds demonstrated significant inhibition of GSK-3β and a subsequent reduction in the levels of tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6). nih.gov This suggests that the oxazolo[4,5-b]pyridine core can serve as a scaffold for developing novel anti-inflammatory agents.
Furthermore, some 2-(substituted phenyl)oxazolo[4,5-b]pyridines have been reported to possess good anti-inflammatory and analgesic activities, comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs) like phenylbutazone and indomethacin, but without the associated gastrointestinal side effects. nih.gov
Table 2: In Vitro GSK-3β Inhibitory Activity and Ex Vivo Anti-inflammatory Effects of Piperazine-Linked Oxazolo[4,5-b]pyridine Derivatives
| Compound | GSK-3β IC50 (µM) | Inhibition of TNF-α (%) | Inhibition of IL-1β (%) | Inhibition of IL-6 (%) | Source |
|---|---|---|---|---|---|
| 7c | 0.53 | 55.4 | 52.8 | 50.2 | nih.gov |
| 7d | 0.34 | 65.2 | 62.5 | 60.8 | nih.gov |
| 7e | 0.39 | 62.8 | 60.1 | 58.4 | nih.gov |
| 7g | 0.47 | 58.6 | 56.3 | 54.1 | nih.gov |
Structure Activity Relationship Sar Analysis of 2 4 Pyridinyl Oxazolo 4,5 B Pyridine and Its Analogs
Impact of the 4-Pyridinyl Moiety on Biological Activity Profiles
The substituent at the C-2 position of the oxazolo[4,5-b]pyridine (B1248351) scaffold plays a pivotal role in defining the molecule's interaction with biological targets. The presence of a pyridinyl ring at this position, specifically the 4-pyridinyl isomer, has been shown to be essential for certain biological activities in related heterocyclic systems.
Research on analogous oxazolo[5,4-d]pyrimidine (B1261902) derivatives as inhibitors of Aurora kinase A (AURKA) has highlighted the critical nature of the 4-pyridyl group. mdpi.com In a series of these compounds, the 4-pyridyl substituent was found to be indispensable for potent kinase inhibition and cytotoxic activity against human colorectal carcinoma cells (HCT116). mdpi.com Notably, the replacement of the 4-pyridinyl moiety with a phenyl group led to a complete loss of cytotoxic activity, underscoring the specific pharmacophoric requirements of the target. mdpi.com This suggests that the nitrogen atom in the pyridine (B92270) ring may be involved in crucial hydrogen bonding interactions within the kinase's active site, an interaction that a phenyl ring cannot replicate.
While direct SAR studies on 2-(4-pyridinyl)oxazolo[4,5-b]pyridine are limited, these findings from a closely related scaffold strongly suggest that the 4-pyridinyl moiety is a key determinant of its biological profile, likely conferring a degree of target specificity and potency that is not achieved with simple aryl or alkyl substituents.
Table 1: Impact of C-2 Substituent on Biological Activity in an Analogous Oxazolo[5,4-d]pyrimidine System mdpi.com
| C-2 Substituent | Target/Assay | Activity |
|---|---|---|
| 4-Pyridinyl | AURKA Inhibition / HCT116 Cytotoxicity | Essential for activity |
| Phenyl | HCT116 Cytotoxicity | Inactive |
Influence of Substituents on the Oxazolo[4,5-b]pyridine Core (e.g., at C-6, C-7)
Modifications to the fused oxazolo[4,5-b]pyridine core itself offer another avenue for modulating biological activity. The electronic properties and steric profile of substituents on the pyridine ring portion of the scaffold can significantly impact potency and selectivity.
Studies on various 2-substituted oxazolo[4,5-b]pyridines have demonstrated the importance of substitution at what is commonly designated the 5-position (or C-6/C-7 depending on the specific numbering convention of the derivative). For antifungal activity against Candida albicans, the nature of the substituent at this position was found to be a critical factor. researchgate.net A quantitative structure-activity relationship (QSAR) analysis revealed that substituting this position with electron-withdrawing groups, such as a nitro (NO₂) group, leads to an increase in antifungal potency. researchgate.net This indicates that reducing the electron density of the pyridine ring enhances its interaction with the fungal target or improves its cellular uptake.
The synthesis of 6-nitrooxazolo[3,2-a]pyridinium salts, a different isomer of the oxazolopyridine system, further highlights that substitution on the pyridine ring dramatically alters the chemical reactivity of the entire fused system. mdpi.com The introduction of a nitro group makes the oxazole (B20620) ring hydrolytically unstable and directs the outcome of reactions with nucleophiles in an unusual manner. mdpi.com While not directly on the [4,5-b] scaffold, this demonstrates the profound electronic influence of substituents on the pyridine ring. The synthesis of 2-phenyloxazolo[4,5-b]pyridines substituted at the 6-position with a range of groups including alkyl, aryl, and acyl moieties has also been described, indicating the synthetic tractability of this position for generating chemical diversity. researchgate.net
Table 2: Influence of Core Substitution on Antifungal Activity of Oxazolopyridines researchgate.net
| Ring System | 2-Position Substituent | 5-Position Substituent | Antifungal Potency |
|---|---|---|---|
| Oxazolo(4,5-b)pyridine | Benzyl | H | Moderate |
| Oxazolo(4,5-b)pyridine | Benzyl | **Electron-withdrawing (e.g., NO₂) ** | Increased |
Stereochemical Considerations and Conformational Analysis
The three-dimensional structure and conformational flexibility of this compound are important for its interaction with macromolecular targets. The fused oxazolo[4,5-b]pyridine core is largely planar, a feature common to many bicyclic aromatic systems. nih.gov This planarity facilitates stacking interactions, such as pi-pi stacking, with aromatic residues in protein binding pockets.
The primary conformational freedom in the parent molecule lies in the rotation around the single bond connecting the oxazole ring to the 4-pyridinyl moiety. The preferred dihedral angle will determine the relative orientation of the two heterocyclic rings, which can be crucial for fitting into a specific binding site. Molecular docking studies on related oxazolopyridine-based compounds have been used to predict these binding conformations and understand key interactions. researchgate.net
While the parent compound is achiral, the introduction of stereocenters, for example, through substitution on the core with chiral groups, would necessitate stereochemical considerations. The synthesis and biological evaluation of enantiopure compounds would be required to determine if a specific stereoisomer is favored for activity, which is a common feature in drug-receptor interactions. Conformational analysis of related saturated systems like hexahydro-3-oxazolo[3,4-c]pyridines has been performed using NMR spectroscopy, revealing equilibrium mixtures of different conformations in solution. rsc.org Such studies would be valuable for understanding the solution-state behavior of more complex, substituted analogs of this compound.
Comparative SAR with Other Heterocyclic Systems
The biological activity of the oxazolo[4,5-b]pyridine scaffold can be better understood by comparing it with other structurally related heterocyclic systems. Such comparisons help to identify which features of the core are most important for a given activity.
Imidazo[4,5-b]pyridine: This system is a close bioisostere of oxazolo[4,5-b]pyridine, with the oxygen atom of the five-membered ring replaced by a nitrogen atom. Both scaffolds are structurally similar to purines, which are fundamental components of nucleic acids and signaling molecules like ATP. documentsdelivered.com This similarity allows them to act as antagonists or inhibitors of enzymes that process purines. documentsdelivered.com The key difference is the hydrogen bond donating/accepting capability; the NH group in the imidazole (B134444) ring can act as a hydrogen bond donor, whereas the oxazole oxygen can only act as an acceptor. This difference can lead to distinct binding modes and biological activities.
Thiazolo[5,4-b]pyridine (B1319707): In this analog, the oxazole oxygen is replaced by a sulfur atom. This change alters the size, electronics, and hydrogen-bonding capacity of the five-membered ring. In one study, the direct replacement of an oxazolopyridine core with a thiazolopyridine core resulted in a significant improvement in inhibitory activity against monoamine oxidase (MAO). researchgate.net This suggests that for this particular target, the properties of the sulfur-containing ring are more favorable for binding.
Table 3: Comparative Activity of Fused Heterocyclic Scaffolds
| Scaffold | Comparison Scaffold | Target/Activity | Relative Potency | Reference |
|---|---|---|---|---|
| Oxazolopyridine | Thiazolopyridine | Monoamine Oxidase (MAO) | Thiazolopyridine > Oxazolopyridine | researchgate.net |
| Oxazolo(4,5-b)pyridine | Benzoxazole | Antifungal (C. albicans) | Oxazolo(4,5-b)pyridine > Benzoxazole | researchgate.net |
Future Research Directions and Untapped Potential of 2 4 Pyridinyl Oxazolo 4,5 B Pyridine
Exploration of Novel Synthetic Routes for Enhanced Yield and Selectivity
Current synthetic strategies for the oxazolo[4,5-b]pyridine (B1248351) core often involve the condensation of 2-amino-3-hydroxypyridine (B21099) with various reagents. researchgate.net One established method utilizes a silica-supported, perchloric-acid-catalyzed protocol to synthesize 2-(phenyl)oxazolo[4,5-b]pyridine derivatives, noted for its efficiency, simple workup, and use of a reusable catalyst. researchgate.netresearchgate.net Other methods employ condensation agents like polyphosphoric acid trimethylsilylester (PPSE) or polyphosphoric acid (PPA). researchgate.net
While effective, these methods present opportunities for improvement, particularly in enhancing yield, reducing reaction times, and employing more environmentally benign conditions. Future research should focus on the development of novel synthetic routes that address these aspects.
Potential Future Synthetic Approaches:
| Approach | Potential Advantages | Key Research Focus |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, enhanced reaction control. researchgate.net | Optimization of solvent systems and catalyst use under microwave irradiation to minimize side-product formation. |
| Flow Chemistry | High-throughput synthesis, improved safety for hazardous reactions, precise control over reaction parameters. | Development of continuous-flow reactors for the multi-step synthesis of the target compound, enabling scalable production. |
| Catalytic C-H Activation | Step-economy (fewer synthetic steps), reduced pre-functionalization of starting materials. | Exploring transition-metal catalysts (e.g., Palladium, Rhodium) to directly couple the oxazolo[4,5-b]pyridine core with pyridine (B92270) precursors. |
| Green Chemistry Protocols | Use of non-toxic solvents (e.g., water, ionic liquids), energy efficiency, and renewable starting materials. researchgate.net | Investigating biocatalytic methods or water-based synthetic routes to improve the sustainability of the synthesis. |
The exploration of these advanced synthetic methodologies could lead to more efficient, cost-effective, and sustainable production of 2-(4-Pyridinyl)oxazolo[4,5-b]pyridine, making it more accessible for extensive research and potential applications.
Advanced Spectroscopic Techniques for Real-time Interaction Studies
The photophysical properties of oxazolo[4,5-b]pyridine derivatives have been a subject of investigation, with studies exploring their absorption and fluorescence spectra. researchgate.net These properties are significantly influenced by substituents on the core structure. researchgate.net Computational methods like time-dependent density functional theory (TD-DFT) have been used to understand the excited-state intramolecular charge transfer processes that govern these spectral characteristics. researchgate.net
To gain deeper insights into the compound's mechanism of action, particularly its interactions with biological targets, future research can leverage advanced spectroscopic techniques for real-time analysis.
Advanced Spectroscopic Applications:
| Technique | Application in Studying this compound | Information Gained |
| Surface Plasmon Resonance (SPR) | To monitor the binding kinetics of the compound with target proteins (e.g., enzymes, receptors) in real-time without labeling. | Binding affinity (KD), association/dissociation rate constants (ka/kd), and binding specificity. |
| Fluorescence Correlation Spectroscopy (FCS) | To study the diffusion and concentration of fluorescently-tagged derivatives within living cells or in solution. | Understanding of cellular uptake, subcellular localization, and interaction dynamics with intracellular partners. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To map the binding site of the compound on a target protein through techniques like Saturation Transfer Difference (STD)-NMR. | Identification of the specific amino acid residues involved in the interaction, providing structural details of the complex. |
| Time-Resolved Spectroscopy | To probe the dynamics of excited states and energy transfer processes upon interaction with biomolecules or other materials. | Elucidation of photophysical mechanisms relevant for applications in sensing, imaging, or photodynamic therapy. |
Employing these sophisticated techniques will allow for a dynamic and detailed understanding of how this compound interacts with its biological targets, moving beyond static structural information.
Integrated Computational and Experimental Approaches for Mechanism Elucidation
Computational studies, including molecular docking and molecular dynamics (MD) simulations, have already been applied to the oxazolo[4,5-b]pyridine scaffold to investigate its potential as an inhibitor of enzymes like DNA gyrase. researchgate.net Such in silico methods are powerful tools for predicting binding modes and understanding structure-activity relationships at a molecular level. nih.gov
The future of mechanistic elucidation lies in the tight integration of these computational approaches with experimental validation. This synergistic strategy can accelerate the discovery process and provide a more robust understanding of the compound's biological activity.
Framework for Integrated Research:
In Silico Screening and Hypothesis Generation: Utilize molecular docking to screen this compound and its virtual derivatives against a library of biological targets (e.g., kinases, G-protein coupled receptors). mdpi.com This can identify potential new therapeutic applications.
Molecular Dynamics Simulations: For the most promising protein-ligand complexes identified through docking, MD simulations can be performed to assess the stability of the interaction over time and to analyze the dynamic behavior of the complex. nih.gov
Experimental Validation: Synthesize the parent compound and key derivatives. Validate the computational predictions using in vitro biochemical assays (e.g., enzyme inhibition assays, receptor binding assays).
Mechanism Confirmation: Use the advanced spectroscopic techniques mentioned in section 7.2 (e.g., SPR, STD-NMR) to confirm the binding mode and kinetics predicted by the computational models. This iterative cycle of prediction, synthesis, and testing can efficiently unravel the detailed mechanisms of action.
This integrated approach minimizes the trial-and-error nature of traditional drug discovery and provides a comprehensive picture of the molecular interactions driving the compound's effects.
Design and Synthesis of Next-Generation Oxazolo[4,5-b]pyridine Derivatives Based on SAR Insights
Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds. For pyridine derivatives, the presence and position of functional groups like -OH, -OCH₃, and nitrogen-containing rings are known to significantly influence biological activity. mdpi.com Research on various oxazolo[4,5-b]pyridine derivatives has highlighted their potential as antibacterial, anti-inflammatory, and GSK-3β inhibitors. nih.govresearchgate.netnih.gov
Future research should systematically leverage existing SAR data to design and synthesize next-generation derivatives of this compound with enhanced potency, selectivity, and desirable pharmacokinetic properties.
Strategies for Derivative Design:
| Target Modification Area | Rationale Based on SAR | Example Modifications | Desired Outcome |
| Pyridinyl Ring | Modify electronic properties and hydrogen bonding potential to enhance target interaction. nih.gov | Introduction of electron-donating (e.g., -CH₃, -OCH₃) or electron-withdrawing (e.g., -Cl, -CF₃) groups. | Improved binding affinity and selectivity. |
| Oxazolo[4,5-b]pyridine Core | Alter the core structure to improve metabolic stability or introduce new interaction points. | Substitution at available positions on the pyridine or oxazole (B20620) ring with small alkyl or halogen groups. | Enhanced pharmacokinetic profile (e.g., longer half-life). |
| Linker/Scaffold Hopping | Replace the oxazole ring with other five-membered heterocycles (e.g., thiazole, imidazole) to explore new chemical space. | Synthesis of 2-(4-Pyridinyl)thiazolo[4,5-b]pyridine or 2-(4-Pyridinyl)imidazo[4,5-b]pyridine analogues. | Discovery of novel bioactivities or improved drug-like properties. |
| Introduction of Solubilizing Groups | Add polar functional groups to improve aqueous solubility, which is often a challenge for planar aromatic systems. | Appending short polyethylene (B3416737) glycol (PEG) chains or charged moieties like amines or carboxylic acids. | Improved bioavailability and formulation possibilities. |
By systematically applying these SAR-guided design principles, researchers can unlock the full therapeutic potential of the this compound scaffold, leading to the development of novel and effective chemical entities for a range of applications.
Q & A
Q. What strategies improve the aqueous solubility of hydrophobic oxazolo[4,5-b]pyridines without compromising activity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
